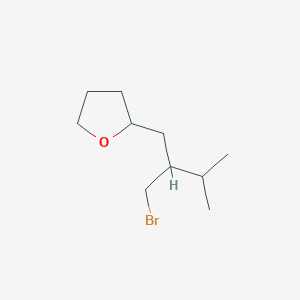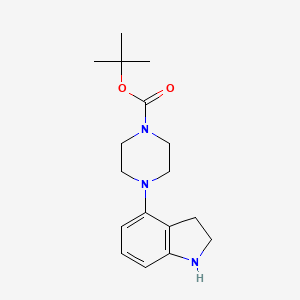
tert-Butyl 4-(indolin-4-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common synthetic route includes:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives the corresponding formylated product.
Protection: The formyl group is protected by converting it to an N-Boc derivative.
Reduction: The aldehyde group is reduced using sodium borohydride (NaBH4) in methanol to obtain the corresponding alcohol.
Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formylation at 4-Position: Introduction of a formyl group at the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.
Introduction of Enyne Side Chain:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring and piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of biologically active molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
Wirkmechanismus
The exact mechanism of action of tert-butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate is not well-documented. indole derivatives are known to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Indole derivatives can inhibit enzymes involved in key biological processes.
Receptor Binding: They can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
DNA Intercalation: Some indole derivatives can intercalate into DNA, affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate: A similar compound with a bromoethyl group instead of the indole moiety.
tert-Butyl piperazine-1-carboxylate: A simpler derivative without the indole ring.
Uniqueness
tert-Butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate is unique due to the presence of both the indole ring and the piperazine moiety, which confer distinct biological activities and synthetic utility. The combination of these two functional groups makes it a valuable compound in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C17H25N3O2 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
tert-butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15-6-4-5-14-13(15)7-8-18-14/h4-6,18H,7-12H2,1-3H3 |
InChI-Schlüssel |
LZKWLKTWSBMQMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2CCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


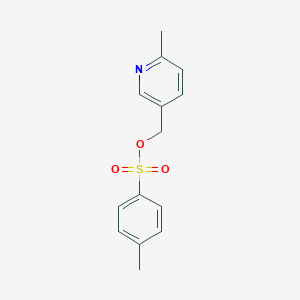
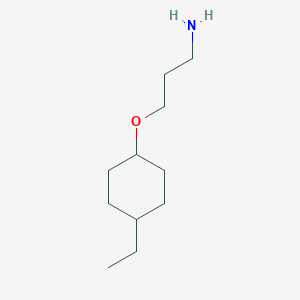
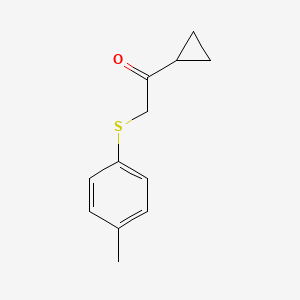
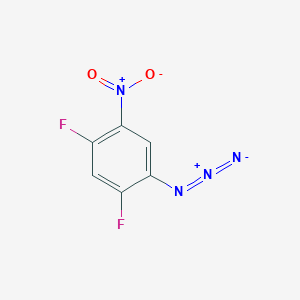
![2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13559578.png)
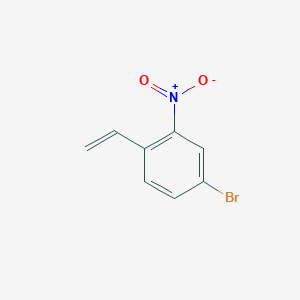
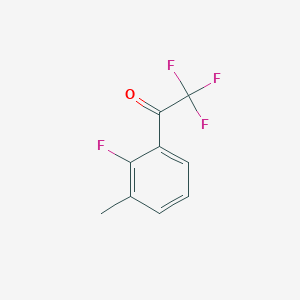

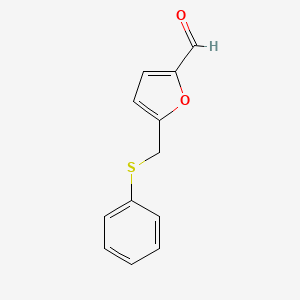
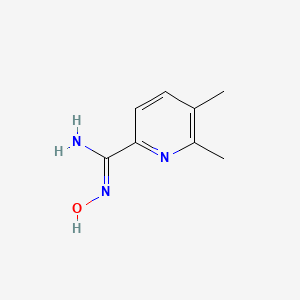
![1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13559624.png)

![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13559639.png)
